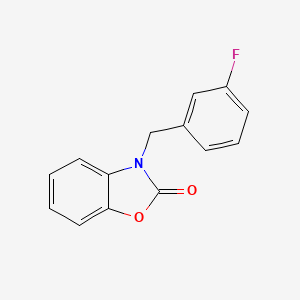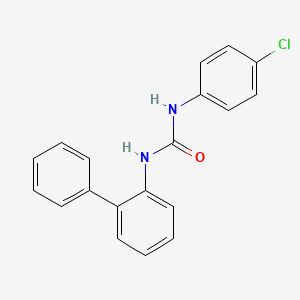![molecular formula C14H19NO2 B5707669 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine CAS No. 148183-89-5](/img/structure/B5707669.png)
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine
Übersicht
Beschreibung
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrrolidine derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes in bacteria, fungi, and viruses. This inhibition leads to the disruption of essential metabolic pathways, ultimately resulting in the death of the microorganism.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has also been shown to have antifungal effects against Candida albicans and Aspergillus fumigatus. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been found to have antiviral effects against herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine in lab experiments is its broad-spectrum activity against microorganisms. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been shown to be effective against a wide range of bacteria, fungi, and viruses. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine in lab experiments. One of the main limitations is its potential toxicity to human cells. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been found to be cytotoxic to some human cell lines, which could limit its potential applications in the field of medicinal chemistry.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine. One area of interest is the development of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential future direction is the investigation of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine's potential applications in the field of agriculture, as it has been shown to have activity against plant pathogens. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine and its potential toxicity to human cells.
Synthesemethoden
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine is synthesized by the reaction of 2,4-dimethylphenol, pyrrolidine, and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The final product is a white crystalline solid with a melting point of 72-74°C.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. 1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine has also been shown to have potential applications in the field of medicinal chemistry, as it can act as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYBKQWRGJFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163902 | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
CAS RN |
148183-89-5 | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)

![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)



![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


